molecular formula C13H17N3 B8712654 4-(4-methylpiperazin-1-yl)-1H-indole

4-(4-methylpiperazin-1-yl)-1H-indole

Cat. No.: B8712654
M. Wt: 215.29 g/mol
InChI Key: LNBPBQCQMJPTQS-UHFFFAOYSA-N
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Description

4-(4-methylpiperazin-1-yl)-1H-indole is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of new drugs. The presence of the 4-methylpiperazin-1-yl group in the structure adds to its potential pharmacological properties.

Preparation Methods

The synthesis of 4-(4-methylpiperazin-1-yl)-1H-indole typically involves the reaction of indole with 4-methylpiperazine under specific conditions. One common method involves heating a mixture of indole and 4-methylpiperazine in the presence of a suitable solvent and catalyst. The reaction conditions, such as temperature and reaction time, can vary depending on the desired yield and purity of the product .

Industrial production methods for this compound may involve more efficient and scalable processes, such as continuous flow synthesis or the use of automated reactors. These methods can help in achieving higher yields and better control over the reaction parameters .

Chemical Reactions Analysis

4-(4-methylpiperazin-1-yl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur at different positions on the indole ring, depending on the reagents and conditions used.

Mechanism of Action

The mechanism of action of 4-(4-methylpiperazin-1-yl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

4-(4-methylpiperazin-1-yl)-1H-indole can be compared with other indole derivatives and piperazine-containing compounds. Some similar compounds include:

Properties

Molecular Formula

C13H17N3

Molecular Weight

215.29 g/mol

IUPAC Name

4-(4-methylpiperazin-1-yl)-1H-indole

InChI

InChI=1S/C13H17N3/c1-15-7-9-16(10-8-15)13-4-2-3-12-11(13)5-6-14-12/h2-6,14H,7-10H2,1H3

InChI Key

LNBPBQCQMJPTQS-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=CC=CC3=C2C=CN3

Origin of Product

United States

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